2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer with two defined stereocenters. This compound is part of the dioxolane family, which are cyclic ethers commonly used in various chemical applications due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- can be synthesized through the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stability and reactivity make it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-methyl-2-propyl-
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer’s defined stereocenters make it particularly valuable in stereoselective synthesis and studies involving chiral environments .
Properties
CAS No. |
122045-40-3 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
NWXXKKDLGZLEGH-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@H](O1)C(C)C |
Canonical SMILES |
CC1COC(O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.